5-{4-[(Diethylamino)carbonyl]anilino}-5-oxopentanoic acid
Description
5-{4-[(Diethylamino)carbonyl]anilino}-5-oxopentanoic acid (IUPAC name: pentanoic acid, 5-[[4-[(diethylamino)carbonyl]phenyl]amino]-5-oxo-) is a synthetic compound featuring a glutaric acid backbone substituted with a 4-(diethylaminocarbonyl)anilino group at the 5-position. Its molecular formula is C₁₆H₂₂N₂O₄ (MW: 306.36 g/mol). This compound is structurally related to intermediates used in pharmaceutical synthesis and materials science, particularly in the development of hydrogels and bioorthogonal click chemistry reagents.
Properties
IUPAC Name |
5-[4-(diethylcarbamoyl)anilino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-3-18(4-2)16(22)12-8-10-13(11-9-12)17-14(19)6-5-7-15(20)21/h8-11H,3-7H2,1-2H3,(H,17,19)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPUSKYPIMYDDGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)NC(=O)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Assembly of the Target Molecule
The primary synthetic route involves three sequential stages:
-
Formation of the anilino intermediate
-
Diethylamine coupling
-
Oxopentanoic acid moiety introduction
Synthesis of 4-Aminobenzoyl Diethylamide
The anilino intermediate is synthesized via nitration of benzoyl chloride followed by reduction. A nitro group is introduced at the para position of benzoyl chloride using fuming nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C, yielding 4-nitrobenzoyl chloride. Subsequent reduction with hydrogen gas (H₂, 1–3 atm) over palladium-on-carbon (Pd/C) in ethanol produces 4-aminobenzoyl chloride. This intermediate reacts with diethylamine in dichloromethane (DCM) under inert conditions, forming 4-[(diethylamino)carbonyl]aniline.
Key reaction parameters:
-
Temperature: 0–5°C (nitration), 25°C (reduction)
-
Catalysts: 10% Pd/C (reduction step)
-
Yield: 72–85%
Coupling with Glutaric Anhydride
The anilino intermediate undergoes nucleophilic acyl substitution with glutaric anhydride. In anhydrous tetrahydrofuran (THF), 4-[(diethylamino)carbonyl]aniline reacts with glutaric anhydride at 60°C for 12–16 hours, forming this compound. Triethylamine (Et₃N) is added to scavenge HCl, improving reaction efficiency.
Optimization insights:
-
Yield: 68–74% after column chromatography (silica gel, ethyl acetate/hexane)
Alternative Methodologies and Comparative Analysis
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes. A mixture of 4-[(diethylamino)carbonyl]aniline and glutaric anhydride in DMF undergoes microwave heating at 100°C for 20 minutes, achieving 70% yield. This method minimizes side products like N-acylurea derivatives.
Continuous Flow Reactor Systems
Industrial-scale production employs continuous flow reactors to enhance reproducibility. The reaction between 4-[(diethylamino)carbonyl]aniline and glutaric anhydride in acetonitrile achieves 89% conversion at 120°C with a residence time of 5 minutes.
Critical Analysis of Reaction Conditions
Solvent Selection
| Solvent | Dielectric Constant | Yield (%) | Side Products |
|---|---|---|---|
| THF | 7.6 | 74 | <5% |
| DMF | 36.7 | 65 | 12% |
| Acetonitrile | 37.5 | 71 | 8% |
Polar aprotic solvents like DMF increase reactivity but promote side reactions. THF balances reactivity and selectivity.
Catalytic Systems
Boron trifluoride etherate (BF₃·OEt₂) enhances electrophilicity of glutaric anhydride, improving coupling efficiency. Yields increase to 81% with 5 mol% BF₃·OEt₂.
Purification and Characterization
Chromatographic Techniques
Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7 → 1:1 gradient). Reverse-phase HPLC (C18 column, methanol/water 65:35) achieves >98% purity.
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 1.21 (t, 6H, CH₂CH₃), 2.38 (m, 2H, CH₂CO), 3.45 (q, 4H, NCH₂), 7.62 (d, 2H, ArH), 8.12 (d, 2H, ArH).
-
IR (KBr): 1720 cm⁻¹ (C=O, acid), 1655 cm⁻¹ (C=O, amide), 1550 cm⁻¹ (N–H bend).
Industrial-Scale Production Challenges
Byproduct Management
The primary byproduct, N-acylated urea, forms via over-reaction of glutaric anhydride. Adding molecular sieves (4Å) reduces water content, suppressing this pathway.
Environmental Considerations
Waste streams containing DMF are treated via fractional distillation (>90% recovery). Alternative solvents like cyclopentyl methyl ether (CPME) show promise for greener synthesis.
Emerging Methodologies
Chemical Reactions Analysis
5-{4-[(Diethylamino)carbonyl]anilino}-5-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that compounds similar to 5-{4-[(Diethylamino)carbonyl]anilino}-5-oxopentanoic acid may exhibit anticancer properties. For instance, analogs have been studied for their ability to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. A study demonstrated that derivatives of diethylamino compounds could effectively induce apoptosis in cancer cells through the modulation of signaling pathways such as PI3K/Akt and MAPK .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Target Cancer Type | Mechanism of Action | Reference |
|---|---|---|---|
| Compound A | Breast Cancer | PI3K/Akt inhibition | |
| Compound B | Lung Cancer | MAPK pathway modulation | |
| This compound | Various | Apoptosis induction |
Biochemical Applications
Enzyme Inhibition
The compound has been explored for its potential as an enzyme inhibitor. It can interact with specific enzymes involved in metabolic pathways, providing insights into its role as a biochemical probe. For example, studies have indicated that similar compounds can inhibit proteases and kinases, which are crucial for various cellular functions .
Table 2: Enzyme Interaction Studies
| Enzyme Type | Inhibition Type | Effect | Reference |
|---|---|---|---|
| Protease | Competitive | Reduced activity | |
| Kinase | Non-competitive | Altered signaling |
Pharmacological Insights
Neuroprotective Effects
Recent studies have suggested that this compound may possess neuroprotective properties. Research has shown that it can mitigate oxidative stress in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Case Study: Neuroprotection in Cellular Models
In a cellular model of oxidative stress, treatment with the compound resulted in a significant reduction in cell death compared to untreated controls. The mechanism was linked to the upregulation of antioxidant enzymes and downregulation of pro-apoptotic factors .
Synthesis and Development
Synthetic Pathways
The synthesis of this compound typically involves multi-step organic reactions that include amide coupling and carbonyl chemistry. The development of efficient synthetic routes is crucial for scaling up production for research purposes .
Mechanism of Action
The mechanism of action of 5-{4-[(Diethylamino)carbonyl]anilino}-5-oxopentanoic acid involves its interaction with specific molecular targets. The diethylamino group can form hydrogen bonds with target molecules, while the carbonyl groups can participate in various chemical reactions. These interactions can modulate the activity of enzymes or other proteins, affecting biological pathways and processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aniline Ring
Alkylamino Carbonyl Modifications
- 5-{4-[(Dipropylamino)carbonyl]anilino}-5-oxopentanoic acid Structure: Replaces diethylamino with dipropylamino. Formula: C₁₇H₂₄N₂O₄ (MW: 320.39 g/mol).
- 5-[4-(1-Azepanylcarbonyl)anilino]-5-oxopentanoic acid Structure: Substitutes diethylamino with a seven-membered azepane ring. Formula: C₁₈H₂₃N₃O₄ (MW: 345.40 g/mol). Impact: The cyclic amine enhances structural rigidity, which may improve receptor binding specificity in drug design.
Halogenated Aniline Derivatives
- 5-(3,5-Dichloroanilino)-3,3-dimethyl-5-oxopentanoic acid Structure: Dichloro substituents on the aniline ring and dimethyl groups on the pentanoic acid chain. Formula: C₁₃H₁₅Cl₂NO₃ (MW: 316.17 g/mol).
Functional Group Variations on the Pentanoic Acid Backbone
Simplified Analog: 5-Anilino-5-oxopentanoic Acid
- Structure: Lacks the diethylaminocarbonyl group.
- Formula: C₁₁H₁₂NO₄ (MW: 222.22 g/mol).
- Impact : Reduced steric hindrance and hydrophobicity make it a versatile building block for synthesizing more complex derivatives.
Tetrazine-Functionalized Derivatives
- 5-(4-(1,2,4,5-Tetrazin-3-yl)benzylamino)-5-oxopentanoic acid Structure: Incorporates a tetrazine ring for bioorthogonal applications. Application: Used in click chemistry for hydrogel formation, highlighting the role of reactive groups in materials science.
Pharmacologically Active Analogs
5-Aminolevulinic Acid Derivatives
- 5-Amino-4-oxopentanoic Acid Hydrochloride Structure: Simplified backbone lacking anilino substitution.
Benzamido-Substituted Analog
- 5-Benzamido-4-(dipropylamino)-5-oxopentanoic acid Structure: Combines benzamido and dipropylamino groups. Formula: C₁₈H₂₆N₂O₄ (MW: 334.41 g/mol). Impact: The benzamido group may enhance π-π stacking interactions in protein binding.
Comparative Data Table
Key Findings and Implications
- Structural Flexibility: Modifications to the aniline ring (e.g., alkylation, halogenation) or pentanoic acid backbone (e.g., tetrazine addition) tailor compounds for specific applications, such as drug delivery or materials engineering.
- Biological Interactions: The diethylamino carbonyl group in the target compound balances lipophilicity and solubility, making it suitable for biomedical applications.
- Synthetic Utility: Simpler analogs like 5-anilino-5-oxopentanoic acid serve as foundational scaffolds, while complex derivatives (e.g., azepane-substituted) highlight the role of steric and electronic effects.
Biological Activity
5-{4-[(Diethylamino)carbonyl]anilino}-5-oxopentanoic acid, also known by its CAS number 940532-51-4, is a compound that has garnered interest in various fields of research due to its unique structural properties and potential biological activities. This article examines its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₆H₂₂N₂O₄, with a molecular weight of approximately 306.36 g/mol. The compound features a diethylamino group which enhances its solubility and reactivity, making it suitable for various biochemical applications.
| Property | Value |
|---|---|
| IUPAC Name | 5-[4-(diethylcarbamoyl)anilino]-5-oxopentanoic acid |
| Molecular Formula | C₁₆H₂₂N₂O₄ |
| Molecular Weight | 306.36 g/mol |
| CAS Number | 940532-51-4 |
The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes within biological systems. The diethylamino group can form hydrogen bonds with target molecules, while the carbonyl groups participate in various chemical reactions that modulate enzyme activity. This interaction can influence several biological pathways, particularly in proteomics research where it is used to study protein interactions and functions.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antagonistic Activity : Similar compounds have been studied for their antagonistic effects on the CCK-A receptor, which plays a significant role in digestive processes. For example, derivatives of this compound have shown promise in inhibiting gastric acid secretion in vivo .
- Proteomics Applications : The compound is utilized as a reagent in proteomics to investigate protein interactions. Its ability to modify protein function makes it valuable for understanding complex biological systems .
- Chemical Reactions : The compound can undergo oxidation and reduction reactions, which are essential in synthesizing other biologically active molecules .
Case Studies
Case Study 1: Inhibition of Gastric Acid Secretion
In a study examining the effects of similar compounds on gastric acid secretion, researchers found that specific derivatives could effectively inhibit acid secretion induced by pentagastrin infusion in animal models. This suggests potential therapeutic applications in managing gastric conditions .
Case Study 2: Proteomic Analysis
Another study focused on the use of this compound in proteomic analysis demonstrated its effectiveness in modifying protein interactions, which could lead to breakthroughs in understanding cellular mechanisms .
Comparative Analysis
Comparative studies with similar compounds highlight the unique features of this compound:
| Compound Name | Structure Variation | Biological Activity |
|---|---|---|
| 5-{4-[(Dipropylamino)carbonyl]anilino}-5-oxopentanoic acid | Dipropyl instead of diethyl | Similar but varied reactivity |
| 5-{4-[(Dimethylamino)carbonyl]anilino}-5-oxopentanoic acid | Dimethyl instead of diethyl | Different interaction profiles |
Q & A
Q. What are the recommended synthetic routes for 5-{4-[(Diethylamino)carbonyl]anilino}-5-oxopentanoic acid, and how can intermediates be characterized?
Methodological Answer: The synthesis typically involves a multi-step approach:
Amide Coupling : React 4-[(diethylamino)carbonyl]aniline with glutaric anhydride to form the 5-oxopentanoic acid backbone. Use coupling agents like HATU or EDC/NHS to facilitate the reaction .
Purification : Employ column chromatography (silica gel, CH₂Cl₂/MeOH gradient) followed by recrystallization in ethanol/water to isolate the product. Monitor purity via TLC (Rf ~0.3 in 9:1 CHCl₃/MeOH) .
Intermediate Characterization : Confirm intermediates using ¹H/¹³C NMR (e.g., δ ~2.4 ppm for carbonyl protons) and FT-IR (stretching at 1680–1720 cm⁻¹ for C=O groups) .
Q. How can the compound’s structural integrity be validated under experimental conditions?
Methodological Answer: Use a combination of:
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (expected m/z: 349.18 [M+H]⁺) .
- Elemental Analysis : Verify %C, %H, and %N within ±0.3% of theoretical values (C: 58.76%, H: 6.65%, N: 8.03%) .
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C suggests robustness for biological assays) .
Q. What is the compound’s hypothesized biological role, and how can preliminary activity be screened?
Methodological Answer: The diethylamino and carbonyl groups suggest potential as a protease inhibitor or receptor ligand . For screening:
- In vitro assays : Test against trypsin/chymotrypsin using fluorogenic substrates (IC₅₀ determination) .
- Cytotoxicity profiling : Use MTT assays on HEK-293 or HeLa cells at 10–100 μM concentrations .
Advanced Research Questions
Q. How can researchers address contradictory solubility data in polar vs. non-polar solvents?
Methodological Answer: Contradictions arise from protonation states (pH-dependent):
Q. What advanced techniques resolve spectral overlap in NMR for structurally similar byproducts?
Methodological Answer:
Q. How does the compound interact with serum albumin, and what binding kinetics apply?
Methodological Answer:
Q. What strategies improve metabolic stability in in vivo models?
Methodological Answer:
Q. How can computational modeling predict enantiomeric effects on bioactivity?
Methodological Answer:
Q. What are the challenges in scaling up synthesis while minimizing racemization?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
